molecular formula C9H7BrN2S B2701320 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole CAS No. 121564-77-0

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole

Cat. No. B2701320
CAS RN: 121564-77-0
M. Wt: 255.13
InChI Key: GOMQRMGFZCDRNM-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole” is a chemical compound that belongs to the family of thiadiazoles . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .


Synthesis Analysis

The synthesis of “2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole” and its derivatives often involves reactions with primary amines . The reaction mechanism is believed to occur in multiple steps . For example, the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N gives products in excellent yields .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and this compound’s bromine atom facilitates its incorporation into complex molecules. The mild reaction conditions and functional group tolerance of SM coupling make it widely applicable in organic synthesis .

Organic Synthesis

Due to the presence of both a bromine atom and a conjugated diene system (1,3-butadiene), this compound is of interest in organic synthesis. Researchers explore its potential in constructing diverse organic molecules, including heterocycles and biologically active compounds.

Bicyclic Derivatives Synthesis

The compound contributes to the synthesis of bicyclic derivatives, particularly N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. These bicyclic structures find applications in medicinal chemistry and materials science.

Thiophene-Based Polymers

In recent years, researchers have investigated the synthesis of regioregular thiophene-based polymers. 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole can be incorporated into these polymers, leading to materials with interesting electronic and optical properties. Such polymers have potential applications in organic electronics and photovoltaics .

properties

IUPAC Name

2-(bromomethyl)-5-phenyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMQRMGFZCDRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole

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